molecular formula C64H95N17O17 B6596098 Angiotensin I human acetate salt hydrate CAS No. 70937-97-2

Angiotensin I human acetate salt hydrate

Cat. No.: B6596098
CAS No.: 70937-97-2
M. Wt: 1374.5 g/mol
InChI Key: GQMWNZUFNXZMDE-TYQYNJATSA-N
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Description

Angiotensin I human acetate salt hydrate is a synthetic peptide derived from angiotensinogen, a protein produced by the liver. It serves as a precursor to angiotensin II, a potent vasoconstrictor involved in the regulation of blood pressure and fluid balance. The compound is commonly used in scientific research, particularly in studies related to the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in cardiovascular physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin I human acetate salt hydrate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions: Angiotensin I human acetate salt hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using peptidases or chemical hydrolysis using acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques

Major Products Formed:

Scientific Research Applications

Angiotensin I human acetate salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

Angiotensin I human acetate salt hydrate exerts its effects through the following mechanism:

Comparison with Similar Compounds

Angiotensin I human acetate salt hydrate can be compared with other similar compounds such as:

Uniqueness: this compound is unique in its role as a precursor to multiple biologically active peptides within the RAAS. Its study provides insights into the regulation of blood pressure and fluid balance, making it a valuable tool in cardiovascular research .

Biological Activity

Angiotensin I human acetate salt hydrate is a synthetic peptide derived from angiotensinogen, a precursor protein synthesized in the liver. This compound plays a critical role in the renin-angiotensin-aldosterone system (RAAS), which is essential for regulating blood pressure and fluid balance in the body. Angiotensin I itself is converted to the more active angiotensin II by angiotensin-converting enzyme (ACE), leading to various physiological effects.

The biological activity of angiotensin I is primarily mediated through its conversion to angiotensin II. The mechanism can be summarized as follows:

  • Conversion : Angiotensin I is cleaved by ACE to form angiotensin II.
  • Receptor Binding : Angiotensin II binds to specific receptors (AT1 and AT2) on target cells.
  • Signal Transduction : This binding activates intracellular signaling pathways that result in:
    • Vasoconstriction : Narrowing of blood vessels, which increases blood pressure.
    • Aldosterone Secretion : Promotes sodium and water retention by the kidneys, further influencing blood volume and pressure.

Physiological Effects

The infusion of angiotensin I has been shown to induce significant physiological responses, including:

  • Increase in Blood Pressure : A study indicated that an intravenous infusion of des-Asp1-angiotensin I resulted in a notable rise in blood pressure among participants .
  • Alteration in Plasma Aldosterone Levels : The same infusion led to increased plasma aldosterone concentrations, highlighting its role in sodium retention and fluid balance .

Comparative Activity

Angiotensin I's activity can be compared with other related peptides:

CompoundRolePotency
Angiotensin IPrecursor to Angiotensin IIModerate
Angiotensin IIPrimary active formHigh (most potent)
Angiotensin IIIInvolved in aldosterone secretionLower than Ang II
Angiotensin IVRole in cognitive functionVaries

This comparison illustrates that while angiotensin I is crucial as a precursor, its direct effects are less potent than those of its derivatives.

Case Studies

  • Human Studies : A clinical study involving five normal men demonstrated that des-Asp1-angiotensin I infusion resulted in a rise in blood pressure and increased plasma aldosterone levels, confirming its biological activity and relevance within the RAAS .
  • Animal Models : Various studies have shown that angiotensin I administration leads to similar cardiovascular responses in animal models, supporting its role in hypertension research.

Applications in Research

This compound is utilized extensively in scientific research for various applications:

  • Cardiovascular Research : Investigating the mechanisms underlying hypertension and heart failure.
  • Pharmacological Studies : Exploring potential therapeutic agents targeting the RAAS for conditions such as hypertension and heart disease.
  • Biochemical Assays : Serving as a standard for mass spectrometry and other analytical techniques due to its well-characterized properties .

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMWNZUFNXZMDE-TYQYNJATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H95N17O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70937-97-2
Record name Angiotensin I, diacetate (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070937972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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